molecular formula C13H12ClN5S B2879412 5-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine CAS No. 2380063-82-9

5-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine

Cat. No.: B2879412
CAS No.: 2380063-82-9
M. Wt: 305.78
InChI Key: QWFXUNJZMVSTFX-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom and an amine group, as well as a pyrazole and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Substitution with Pyrazole and Thiophene: The pyrazole and thiophene moieties can be introduced through nucleophilic substitution reactions using appropriate pyrazole and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the pyrazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene moiety.

    Reduction: Reduced forms of the pyrimidine or pyrazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine: This compound is unique due to the presence of both pyrazole and thiophene moieties, which can impart distinct electronic and steric properties.

    Other Pyrimidine Derivatives: Compounds such as 5-chloro-2-aminopyrimidine and 5-chloro-2-methylpyrimidine share some structural similarities but lack the additional pyrazole and thiophene groups.

Uniqueness

The combination of the pyrimidine, pyrazole, and thiophene moieties in this compound provides a unique set of chemical properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5S/c14-11-6-15-13(16-7-11)17-8-12(10-2-5-20-9-10)19-4-1-3-18-19/h1-7,9,12H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFXUNJZMVSTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC2=NC=C(C=N2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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